Cas no 1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole)

4-Bromo-6-chloro-3H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 4-Bromo-6-chloro-3H-1,3-benzodiazole
- 7-Bromo-5-chloro-1H-benzimidazole
- 4-Bromo-6-chloro-1H-benzo[d]imidazole
- 1H-Benzimidazole, 7-bromo-5-chloro-
- RHDGVHIUGAGINX-UHFFFAOYSA-N
- 4-bromo-6-chloro-1H-1,3-benzodiazole
- 7-bromo-5-chloro-1H-1,3-benzodiazole
- Z2010010281
- 4-bromo-6-chloro-1H-benzimidazole
- AKOS037650635
- 1360934-00-4
- G10296
- CS-15102
- EN300-203878
- 7-bromo-5-chloro-1H-benzo[d]imidazole
- C13057
- MFCD22558144
- CS-M3577
- SCHEMBL14916775
- AKOS025136062
- DA-45683
-
- MDL: MFCD28948017
- インチ: 1S/C7H4BrClN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11)
- InChIKey: RHDGVHIUGAGINX-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC2=C1N=CN2)Cl
計算された属性
- せいみつぶんしりょう: 229.92464g/mol
- どういたいしつりょう: 229.92464g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 28.7
4-Bromo-6-chloro-3H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-203878-0.5g |
7-bromo-5-chloro-1H-1,3-benzodiazole |
1360934-00-4 | 95% | 0.5g |
$155.0 | 2023-09-16 | |
Enamine | EN300-203878-1.0g |
7-bromo-5-chloro-1H-1,3-benzodiazole |
1360934-00-4 | 95% | 1g |
$0.0 | 2023-06-08 | |
Aaron | AR00HV5E-250mg |
7-Bromo-5-chloro-1H-benzimidazole |
1360934-00-4 | 98% | 250mg |
$47.00 | 2023-12-16 | |
A2B Chem LLC | AI32422-25g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 96% | 25g |
$532.00 | 2024-04-20 | |
1PlusChem | 1P00HUX2-10g |
7-Bromo-5-chloro-1H-benzimidazole |
1360934-00-4 | 98% | 10g |
$247.00 | 2025-02-28 | |
Aaron | AR00HV5E-1g |
7-Bromo-5-chloro-1H-benzimidazole |
1360934-00-4 | 98% | 1g |
$63.00 | 2023-12-16 | |
A2B Chem LLC | AI32422-1g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 1g |
$45.00 | 2024-04-20 | |
A2B Chem LLC | AI32422-5g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 5g |
$140.00 | 2024-04-20 | |
A2B Chem LLC | AI32422-2.5g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 95% | 2.5g |
$112.00 | 2024-04-20 | |
A2B Chem LLC | AI32422-100g |
4-Bromo-6-chloro-3H-1,3-benzodiazole |
1360934-00-4 | 96% | 100g |
$1316.00 | 2024-04-20 |
4-Bromo-6-chloro-3H-1,3-benzodiazole 関連文献
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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4-Bromo-6-chloro-3H-1,3-benzodiazoleに関する追加情報
Introduction to CAS No. 1360934-00-4: 4-Bromo-6-chloro-3H-1,3-benzodiazole
The compound CAS No. 1360934-00-4, commonly referred to as 4-Bromo-6-chloro-3H-1,3-benzodiazole, is a highly specialized organic molecule with significant applications in various scientific and industrial fields. This compound belongs to the class of benzodiazoles, which are heterocyclic aromatic compounds characterized by a fused benzene ring and a diazole ring. The benzodiazole structure provides a unique combination of electronic properties, making it an attractive candidate for research and development in materials science, pharmacology, and electronics.
The benzodiazole framework of 4-Bromo-6-chloro-3H-1,3-benzodiazole is further modified by the presence of bromine and chlorine substituents at the 4th and 6th positions, respectively. These halogen substitutions significantly influence the compound's electronic characteristics, enhancing its stability and reactivity in various chemical environments. Recent studies have highlighted the importance of such substituted benzodiazoles in the development of advanced materials with tailored optical and electronic properties.
One of the most notable applications of 4-Bromo-6-chloro-3H-1,3-benzodiazole is in the field of optoelectronics. Researchers have demonstrated that this compound can serve as a building block for constructing organic light-emitting diodes (OLEDs) and photovoltaic devices. The bromine and chlorine substituents play a critical role in modulating the energy levels of the molecule, enabling efficient charge transport and light emission. This has led to significant advancements in the development of high-efficiency OLEDs with improved color purity and operational stability.
In addition to its electronic applications, 4-Bromo-6-chloro-3H-1,3-benzodiazole has also gained attention in the pharmaceutical industry. The compound's unique structure allows it to interact with various biological targets, making it a promising candidate for drug discovery. Recent studies have explored its potential as an anti-cancer agent, where it has shown selective cytotoxicity against cancer cells while sparing healthy cells. This dual functionality underscores the versatility of this compound in both materials science and medicinal chemistry.
The synthesis of 4-Bromo-6-chloro-3H-1,3-benzodiazole involves a multi-step process that typically begins with the preparation of the parent benzodiazole structure. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution reactions, which require precise control over reaction conditions to ensure high yields and product purity. Advanced synthetic techniques, such as microwave-assisted synthesis and catalytic methods, have been employed to optimize this process, making it more efficient and scalable for industrial applications.
From a structural standpoint, 4-Bromo-6-chloro-3H-1,3-benzodiazole exhibits a planar geometry due to the aromaticity of its benzene ring and diazole moiety. The conjugation between these two rings enhances the molecule's stability and contributes to its unique optical properties. The presence of electron-withdrawing groups like bromine and chlorine further modulates the electronic distribution within the molecule, making it highly responsive to external stimuli such as light or electric fields.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 4-Bromo-6-chloro-3H-1,3-benzodiazole. Quantum mechanical calculations have revealed that the compound exhibits a high degree of conjugation across its aromatic system, which is crucial for its performance in optoelectronic devices. These findings have been corroborated by experimental studies using techniques such as UV-vis spectroscopy and cyclic voltammetry.
In conclusion, CAS No. 1360934-00-, or 4-Bromo-6-chloro-3H
1360934-00-4 (4-Bromo-6-chloro-3H-1,3-benzodiazole) 関連製品
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